2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
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Overview
Description
2-(1-(tert-Butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a complex organic compound that features a pyrazolo[3,4-d]pyrimidine core, a tert-butyl group, and a trifluoromethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, which can be synthesized through cyclization reactions involving hydrazine derivatives and β-keto esters. The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.
The trifluoromethylphenyl moiety is often introduced through nucleophilic substitution reactions, where a suitable trifluoromethylbenzene derivative reacts with an appropriate nucleophile. The final step involves the coupling of the pyrazolo[3,4-d]pyrimidine core with the trifluoromethylphenyl acetamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability, as well as the development of greener synthesis methods to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol or tert-butyl hydroperoxide under strong oxidative conditions.
Reduction: Reduction reactions can target the carbonyl groups in the pyrazolo[3,4-d]pyrimidine core, potentially converting them to alcohols or amines.
Substitution: The trifluoromethylphenyl moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tert-butyl group may yield tert-butyl alcohol, while reduction of the carbonyl groups could produce corresponding alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In medicinal chemistry, 2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the development of advanced materials, including polymers and coatings, due to its stability and functional groups that allow for further chemical modifications.
Mechanism of Action
The mechanism of action for this compound in biological systems would depend on its specific interactions with molecular targets. Typically, compounds with a pyrazolo[3,4-d]pyrimidine core can inhibit enzymes by mimicking natural substrates or binding to active sites, thereby blocking enzymatic activity. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the tert-butyl group can influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
2-(1-(tert-Butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenylacetamide: Lacks the trifluoromethyl group, which may result in different biological activity and stability.
2-(1-(tert-Butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-chlorophenyl)acetamide: Substitutes the trifluoromethyl group with a chlorine atom, potentially altering its reactivity and interaction with biological targets.
Uniqueness
The presence of both the tert-butyl and trifluoromethyl groups in 2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide makes it unique. The tert-butyl group provides steric hindrance and stability, while the trifluoromethyl group enhances binding affinity and metabolic stability, making this compound particularly interesting for pharmaceutical and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N5O2/c1-17(2,3)26-15-11(8-23-26)16(28)25(10-22-15)9-14(27)24-13-7-5-4-6-12(13)18(19,20)21/h4-8,10H,9H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZZKYOMJKCVBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CC(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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